8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements in Cyclohexane Derivatives
Research into cyclohexane derivatives, including compounds structurally similar to 8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid, has revealed insights into supramolecular arrangements. Studies have shown how substituents on the cyclohexane ring influence these arrangements, with implications for the development of materials and molecular engineering. The work by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives provides a foundational understanding of these molecular structures and their potential applications in materials science and supramolecular chemistry (Graus et al., 2010).
Crystal Structure and Molecular Interactions
Further exploration into compounds with a similar backbone structure, such as 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid, highlights the significance of hydrogen bonding and π interactions in crystal formation. This research underscores the role of molecular interactions in defining the structural characteristics of these compounds, which is essential for designing new pharmaceuticals and materials (Shivachev et al., 2006).
Antihypertensive Activity in Related Compounds
Investigations into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated their potential antihypertensive activity. Such studies contribute to our understanding of how structural modifications can impact the biological activity of spirocyclic compounds, offering a pathway for the development of new therapeutic agents (Caroon et al., 1981).
Electrophilic Amination and Synthesis Techniques
Research into the electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro derivatives opens new avenues for synthesizing nitrogen-containing spirocyclic structures. These synthesis techniques are crucial for pharmaceutical development and the creation of new materials with unique properties (Andreae et al., 1992).
Enhanced Reactivity in Castagnoli-Cushman Reactions
Studies on the reactivity of oxa-dithiaspiro compounds in Castagnoli-Cushman reactions with imines have highlighted the enhanced reactivity and broad substrate scope of these compounds. Such findings are relevant for organic synthesis, providing efficient pathways to complex molecules (Rashevskii et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, studying its interactions with various biological targets, and optimizing its synthesis .
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-8-[(3-phenylphenyl)methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-24-21(26)15-20(22(27)28)23(24)10-12-25(13-11-23)16-17-6-5-9-19(14-17)18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZDOIYCRORASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CC=C3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.